Antitumor agent-77

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H11F3N2O5Pt |

|---|---|

Molecular Weight |

455.25 g/mol |

IUPAC Name |

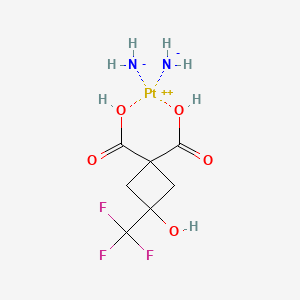

azanide;3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid;platinum(2+) |

InChI |

InChI=1S/C7H7F3O5.2H2N.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;;;/h15H,1-2H2,(H,11,12)(H,13,14);2*1H2;/q;2*-1;+2 |

InChI Key |

KXQSKXDVONWKOR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antitumor Agent-77

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-77 is a novel small molecule compound demonstrating significant potential in oncology research. Its mechanism of action is multifaceted, primarily centered on the induction of two distinct forms of programmed cell death: ferroptosis and apoptosis. Additionally, it exhibits inhibitory effects on the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, summarizing key quantitative data, detailing putative experimental protocols for its study, and visualizing its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anticancer effects through a synergistic combination of three primary mechanisms:

-

Induction of Ferroptosis: The compound triggers this iron-dependent form of cell death by directly inhibiting Glutathione Peroxidase 4 (GPX4) and elevating Cyclooxygenase-2 (COX2) levels.[1] GPX4 is a crucial enzyme that protects cells from lipid peroxidation. Its inhibition leads to an accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis. The concurrent elevation of COX2 further contributes to oxidative stress, accelerating the ferroptotic cascade.

-

Activation of the Intrinsic Apoptotic Pathway: this compound activates the classical mitochondrial pathway of apoptosis.[1] This is achieved by modulating the balance of the Bcl-2 family of proteins, specifically causing a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.[1]

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): The agent hinders the EMT process, a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness.[1] This is evidenced by an observed increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker Vimentin.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in the A549 human lung carcinoma cell line.

| Parameter | Concentration | Incubation Time | Result | Reference |

| Cytotoxicity (Apoptosis) | 20 µM | 36 h | Induces apoptosis in A549 cancer cells | [1] |

| Cell Migration Inhibition | 10 µM | 12 h | 52% inhibition of cell migration | [1] |

| Solubility & Cellular Uptake | 30 µM | 4 h | Exhibits better solubility and improved cellular uptake than Carboplatin | [1] |

Table 1: In Vitro Efficacy of this compound in A549 Cells

| Parameter | Concentration | Incubation Time | Result | Reference |

| Bcl-2 Expression | 20 µM | 24 h | Significant down-regulation | [1] |

| Bax Expression | 20 µM | 24 h | Up-regulation | [1] |

| E-cadherin Expression | 20 µM | 24 h | Increase in protein levels | [1] |

| Vimentin Expression | 20 µM | 24 h | Decrease in protein levels | [1] |

Table 2: Modulation of Key Protein Expression by this compound in A549 Cells

| Cell Cycle Phase | Concentration | Incubation Time | Percentage of Cells | Reference |

| S | 20 µM | 24 h | 41.11% | [1] |

| G2/M | 20 µM | 24 h | 26.03% | [1] |

Table 3: Cell Cycle Arrest Induced by this compound in A549 Cells

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

GPX4 Activity Assay (Inhibitor Screening)

This protocol is adapted from commercially available GPX4 inhibitor screening assay kits.

Principle: GPX4 activity is measured indirectly through a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ by glutathione reductase is monitored by the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.

Materials:

-

Recombinant human GPX4 enzyme

-

GPX4 Assay Buffer

-

NADPH

-

Glutathione Reductase

-

Glutathione

-

Cumene Hydroperoxide (substrate)

-

This compound (or other test inhibitors)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a working solution of GPX4 Assay Buffer.

-

Dilute the GPX4 enzyme to the desired concentration in the assay buffer.

-

In a 96-well plate, add the assay buffer, diluted GPX4 enzyme, and the test inhibitor (this compound) at various concentrations. Include a positive control (known GPX4 inhibitor) and a vehicle control.

-

Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to interact with the enzyme.

-

Prepare a reaction mixture containing glutathione and glutathione reductase.

-

Add the reaction mixture to all wells.

-

Add NADPH to all wells.

-

Initiate the reaction by adding cumene hydroperoxide to all wells.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set duration.

-

Calculate the rate of NADPH consumption (decrease in absorbance over time). The percentage of inhibition by this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Western Blot for COX2, Bax, Bcl-2, E-cadherin, and Vimentin

Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

A549 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-COX2, anti-Bax, anti-Bcl-2, anti-E-cadherin, anti-Vimentin, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture A549 cells and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric or fluorometric substrate.

Materials:

-

A549 cells

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)

-

Reaction buffer

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Treat A549 cells with this compound to induce apoptosis.

-

Lyse the cells and collect the supernatant containing the cell lysate.

-

In a 96-well plate, add the cell lysate and reaction buffer.

-

Add the caspase-3 substrate to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The increase in signal is proportional to the caspase-3 activity.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of individual cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

A549 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat A549 cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Cell Migration Assay (Boyden Chamber Assay)

Principle: This assay measures the chemotactic response of cells to a chemoattractant across a porous membrane.

Materials:

-

A549 cells

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Seed A549 cells in serum-free medium containing this compound into the upper chamber of the Transwell inserts.

-

Place the inserts into a 24-well plate containing medium with a chemoattractant in the lower chamber.

-

Incubate for a specified time (e.g., 12-24 hours) to allow cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several microscopic fields.

-

The inhibition of migration is calculated by comparing the number of migrated cells in the treated versus control groups.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.

Caption: Signaling Pathways of this compound.

Caption: Experimental Workflow for this compound.

References

"Antitumor agent-77" chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Antitumor agent-77, a novel platinum(II) complex showing significant promise in preclinical studies.

Core Chemical Identity

This compound, also referred to as compound 2a in the primary literature, is a platinum(II) complex. Its core structure consists of a central platinum atom coordinated to two ligands:

-

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine: This chiral diamine ligand is a key component contributing to the complex's stereochemistry and biological activity.

-

3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate: This fluorinated dicarboxylate acts as the leaving group, a critical determinant of the drug's reactivity and pharmacokinetic profile.

Chemical Structure of this compound (Compound 2a)

(Caption: Chemical structure of this compound (compound 2a).)

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the chiral diamine and the dicarboxylate leaving group, followed by their coordination to a platinum center.

Synthesis of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine

A common route to synthesize this chiral diamine involves the following key transformations:

-

Carbamate Protection: The commercially available (1R,2R)-1,2-diaminocyclohexane is reacted with an appropriate chloroformate (e.g., ethyl chloroformate) in the presence of a base to protect the amino groups as carbamates.

-

N-Alkylation: The protected diamine is then N-alkylated using a suitable methylating agent (e.g., methyl iodide) and a strong base (e.g., sodium hydride) to introduce the methyl groups.

-

Deprotection: The carbamate protecting groups are subsequently removed under acidic or basic conditions to yield the desired (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine.

Synthesis of 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid

The synthesis of this fluorinated leaving group is a more complex process that can be achieved through various synthetic routes, often involving cycloaddition reactions and subsequent functional group manipulations. A general approach may include:

-

Cycloaddition: A [2+2] cycloaddition reaction between a ketene and a trifluoromethyl-substituted alkene to form the cyclobutanone ring.

-

Functionalization: Conversion of the cyclobutanone to the corresponding dicarboxylic acid through oxidation and other functional group transformations.

-

Hydroxylation: Introduction of the hydroxyl group at the 3-position.

Final Assembly of this compound (Compound 2a)

The final step involves the coordination of the ligands to the platinum center:

-

Preparation of the Platinum Precursor: A suitable platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), is used as the starting material.

-

Ligand Exchange: The platinum precursor is reacted with the (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine to form an intermediate complex.

-

Coordination of the Leaving Group: The intermediate is then reacted with the silver salt of 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid. The silver ions precipitate as silver chloride, driving the reaction to completion and yielding the final product, this compound.

Quantitative Biological Data

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) |

| This compound (2a) | A549 (Non-small cell lung cancer) | >10 |

| Compound 2b* | A549 (Non-small cell lung cancer) | 4.73 ± 0.64 |

| Carboplatin | A549 (Non-small cell lung cancer) | ~21.7 (estimated from relative activity) |

| Oxaliplatin | A549 (Non-small cell lung cancer) | ~4.8 |

| Cisplatin | A549 (Non-small cell lung cancer) | ~3.2 |

*Compound 2b is a closely related analog of this compound with a different chiral diamine ligand.

Table 2: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose | Tumor Inhibition Rate (%) |

| This compound (2a) | 6 µg/kg, i.v. | ~45 |

| Oxaliplatin | 6 µg/kg, i.v. | ~55 |

| Cisplatin | 3 µg/kg, i.v. | ~70 |

| Carboplatin | 30 µg/kg, i.v. | ~30 |

Experimental Protocols

General Procedure for the Synthesis of Platinum(II) Complexes

A solution of the chiral diamine ligand in water is added dropwise to an aqueous solution of K₂PtCl₄. The mixture is stirred at room temperature for several hours. The resulting intermediate is then filtered and washed. This intermediate is subsequently suspended in water, and an aqueous solution of the silver salt of the dicarboxylate leaving group is added. The reaction mixture is stirred in the dark for 24 hours. The precipitated silver chloride is removed by filtration, and the filtrate is lyophilized to yield the final platinum(II) complex.

In Vitro Cytotoxicity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

Cancer cells are treated with the test compound for a specified time. The cells are then lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Tumor Model

Female BALB/c nude mice are subcutaneously inoculated with cancer cells (e.g., A549). When the tumors reach a certain volume, the mice are randomly divided into treatment and control groups. The mice in the treatment groups are administered the test compounds intravenously at specified doses and schedules. Tumor volume and body weight are measured regularly. At the end of the experiment, the tumors are excised and weighed, and the tumor inhibition rate is calculated.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a dual mechanism involving the induction of both apoptosis and ferroptosis.

Intrinsic Apoptosis Pathway

This compound activates the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. It leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Caption: Intrinsic apoptosis pathway induced by this compound.

Ferroptosis Pathway

In addition to apoptosis, this compound also induces ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. The compound inhibits the activity of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. Concurrently, it elevates the levels of cyclooxygenase-2 (COX2), an enzyme involved in the generation of reactive oxygen species. This dual action leads to overwhelming oxidative stress and subsequent cell death.

An In-depth Technical Guide on the Discovery and Origin of Antitumor Agent-77

Disclaimer: The primary research publication detailing the initial discovery, synthesis, and specific experimental protocols for "Antitumor agent-77," also referred to as "compound 2a," could not be located within the public domain search results. The following guide has been compiled from publicly available data sheets and summaries, which describe its biological activities. The experimental protocols provided are representative methodologies for the types of assays cited and are not the specific protocols used for this compound.

Executive Summary

This compound is a novel synthetic compound demonstrating significant potential in oncology research. It is characterized by its dual-action mechanism, capable of inducing two distinct forms of programmed cell death in cancer cells: ferroptosis and apoptosis. This whitepaper provides a comprehensive overview of the available technical information regarding this compound, including its mechanism of action, quantitative biological data, and generalized experimental protocols relevant to its study. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

While the specific origins and the rationale behind the synthesis of this compound are not detailed in the available literature, it is identified as a synthetic molecule, designated as "compound 2a". This suggests it is the result of a targeted chemical synthesis program aimed at discovering novel oncology therapeutics. Its multifaceted biological activity indicates a design that likely targets multiple pathways involved in cancer cell survival and proliferation.

Mechanism of Action

This compound exerts its anticancer effects through a synergistic induction of ferroptosis and the intrinsic apoptotic pathway. This dual mechanism offers a potential advantage in overcoming resistance to therapies that target only a single cell death pathway.

Induction of Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This compound triggers this pathway through two primary actions:

-

Inhibition of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that neutralizes lipid peroxides. By inhibiting GPX4, this compound leads to an uncontrolled buildup of these toxic molecules.[1][2]

-

Elevation of Cyclooxygenase-2 (COX2): Increased COX2 activity is associated with enhanced lipid peroxidation, further contributing to the ferroptotic process.[1][2]

Activation of Intrinsic Apoptosis

In parallel, this compound activates the mitochondrial pathway of apoptosis. This is achieved by modulating the balance of the Bcl-2 family of proteins:

-

Upregulation of Bax: Bax is a pro-apoptotic protein that, when activated, leads to the permeabilization of the mitochondrial outer membrane.[1][2]

-

Down-regulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents mitochondrial permeabilization. By decreasing its expression, this compound lowers the threshold for apoptosis induction.[1][2]

The shift in the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and the execution of apoptosis.[1][2]

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has also been shown to hinder the EMT process, a key contributor to cancer cell migration and metastasis. This is evidenced by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker Vimentin.[1][2]

Data Presentation

The following tables summarize the quantitative data available for this compound's effects on the A549 human lung carcinoma cell line.

Table 1: In Vitro Activity in A549 Cells

| Parameter | Concentration | Incubation Time | Result |

| Cytotoxicity | 20 µM | 36 hours | Induces apoptosis |

| Protein Expression | 20 µM | 24 hours | Significant down-regulation of Bcl-2, up-regulation of Bax, increase in E-cadherin, decrease in Vimentin |

| Cell Cycle Arrest | 20 µM | 24 hours | 41.11% in S phase, 26.03% in G2/M phase |

| Cell Migration | 10 µM | 12 hours | 52% inhibition rate |

| Cellular Uptake | 30 µM | 4 hours | Better solubility and improved cellular uptake than Carboplatin |

Table 2: In Vivo Xenograft Model Data

| Parameter | Dosage | Administration | Result |

| Antitumor Potency | 6 µg/kg | Intravenous (day 8, 10, 12) | Similar potency compared with Oxaliplatin |

| Toxicity | 6 µg/kg | Intravenous (day 8, 10, 12) | No significant damage to kidney and liver, no weight loss |

Visualizations

Signaling Pathways and Workflows

Caption: Dual mechanism of action of this compound.

Caption: Generalized workflow for anticancer drug evaluation.

Experimental Protocols

The following are representative protocols for the types of experiments conducted to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 36 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

-

Cell Lysis: Treat A549 cells with this compound (e.g., 20 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, GPX4, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

-

Cell Treatment: Treat A549 cells with this compound (e.g., 20 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding: Seed A549 cells in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing a sub-lethal concentration of this compound (e.g., 10 µM) or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and after a set time (e.g., 12 hours).

-

Analysis: Measure the width of the scratch at multiple points for each condition. Calculate the migration rate as the percentage of wound closure compared to the initial scratch area.

Conclusion

This compound is a promising preclinical candidate that effectively kills cancer cells through the concurrent induction of ferroptosis and apoptosis. Its ability to also inhibit EMT suggests a potential to impact tumor metastasis. The available data demonstrates potent in vitro and in vivo activity against lung cancer models. Further research is warranted to fully elucidate its therapeutic potential, including a more detailed investigation of its pharmacokinetic and pharmacodynamic properties and its efficacy across a broader range of cancer types. The identification of the primary research behind this compound would be invaluable for a complete understanding of its development and for the replication and expansion of these findings.

References

Target Identification and Validation of Antitumor Agent-77: A Technical Guide

Executive Summary: Antitumor agent-77 (also identified as HY-151429) is a novel small molecule inhibitor demonstrating a multi-faceted approach to cancer therapy. Its primary mechanism is the induction of ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4). Concurrently, it activates the intrinsic apoptotic pathway and hinders the epithelial-mesenchymal transition (EMT), a key process in metastasis. This guide provides a comprehensive overview of the available data, detailed experimental protocols for target validation, and visual representations of the agent's mechanism and the requisite scientific workflows for its characterization.

Introduction to this compound

This compound is a preclinical compound identified as a potent inhibitor of cancer cell growth and migration.[1] Its therapeutic potential stems from its ability to engage multiple cell death and anti-metastatic pathways simultaneously. The primary molecular target has been identified as GPX4, a crucial enzyme that protects cells from lipid peroxidation and subsequent ferroptotic cell death.[1][2][3][4] By inhibiting GPX4, this compound triggers an iron-dependent form of programmed cell death known as ferroptosis.[1][2][3] Furthermore, the agent modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and interferes with the EMT process, suggesting a broad-spectrum antitumor profile.[1][5]

Core Mechanism: A Tripartite Assault on Cancer

The antitumor activity of this compound is attributed to three interconnected mechanisms:

-

GPX4 Inhibition & Ferroptosis Induction: The agent directly inhibits GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and inducing ferroptosis.[1][2][3][4]

-

Apoptosis Activation: It promotes the intrinsic apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1]

-

EMT Inhibition: The agent hinders the EMT process, characterized by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker Vimentin.[1] This action suggests a potential to inhibit cancer cell migration and metastasis.

Data Presentation: Target Validation Metrics

The following tables summarize the quantitative data available for this compound and representative data for other known GPX4 inhibitors to provide context for expected experimental outcomes.

Table 1: Cellular Activity of this compound in A549 Cells (Data sourced from supplier information)[1]

| Parameter | Concentration | Treatment Duration | Result |

| Apoptosis Induction | 20 µM | 36 hours | 25.34% Apoptotic Cells |

| Cell Migration | 10 µM | 12 hours | 52% Inhibition |

| Protein Expression | 20 µM | 24 hours | Bax Upregulation |

| Protein Expression | 20 µM | 24 hours | Bcl-2 Downregulation |

| Protein Expression | 20 µM | 24 hours | E-cadherin Increase |

| Protein Expression | 20 µM | 24 hours | Vimentin Decrease |

Table 2: Comparative IC50 Values of GPX4 Inhibitors in Cancer Cell Lines (Representative data from scientific literature)

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| RSL3 | MCF7 | Luminal Breast Cancer | > 2 µM | [6] |

| RSL3 | ZR75-1 | Luminal Breast Cancer | > 2 µM | [6] |

| RSL3 | PC3-DR | Prostate Cancer | ~1.5 µM | [7] |

| GPX4-IN-3 | 4T1 | Breast Cancer | 0.78 µM | [8] |

| GPX4-IN-3 | MCF-7 | Breast Cancer | 6.9 µM | [8] |

| GPX4-IN-3 | HT1080 | Fibrosarcoma | 0.15 µM | [8] |

Experimental Protocols for Target Validation

The following protocols provide detailed methodologies for the validation of novel GPX4 inhibitors like this compound.

GPX4 Enzymatic Inhibition Assay

This assay biochemically confirms the direct inhibition of GPX4 enzyme activity.

Principle: A coupled-enzyme assay where GPX4 reduces a substrate, and the product is recycled by glutathione reductase (GR), consuming NADPH. The rate of NADPH consumption is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human GPX4

-

NADPH

-

Glutathione Reductase (GR)

-

Reduced Glutathione (GSH)

-

Phosphatidylcholine hydroperoxide (PCOOH) or other suitable lipid hydroperoxide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM EDTA)

-

This compound and control compounds

-

384-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a master mix containing assay buffer, GR, GSH, and NADPH.

-

Dispense 20 µL of the master mix into each well of the microplate.

-

Add 100 nL of this compound (at various concentrations) or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of recombinant GPX4 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of the PCOOH substrate.

-

Immediately begin kinetic reading on a microplate reader, measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

-

Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.

Ferroptosis Induction and Cell Viability Assay

This assay confirms that the agent's cytotoxicity is mediated by ferroptosis.

Principle: Cell viability is measured in the presence of the agent alone and in combination with specific inhibitors of ferroptosis (e.g., Ferrostatin-1, Liproxstatin-1) or an iron chelator (e.g., Deferoxamine). Rescue from cell death by these inhibitors confirms a ferroptotic mechanism.

Materials:

-

Cancer cell line of interest (e.g., A549, HT1080)

-

Complete culture medium

-

This compound

-

Ferrostatin-1 (Fer-1)

-

Deferoxamine (DFO)

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound.

-

For rescue experiments, prepare solutions of this compound co-treated with a fixed concentration of Fer-1 (e.g., 1 µM) or DFO (e.g., 100 µM).

-

Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells (including agent alone, agent + Fer-1, agent + DFO, and vehicle control).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values. A significant rightward shift in the IC50 curve in the presence of Fer-1 or DFO validates ferroptosis induction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferroptosis Induction Improves the Sensitivity of Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Investigational Antitumor Agents

Disclaimer: The designation "Antitumor agent-77" does not refer to a single, universally recognized compound. Instead, it appears as a descriptor for various investigational substances in scientific literature and commercial listings. This guide synthesizes available data for compounds referred to as or similar to "this compound" to provide a comprehensive profile for researchers, scientists, and drug development professionals. The primary focus will be on MKT-077 and a compound described as "this compound" by MedchemExpress, for which pharmacokinetic and pharmacodynamic data are available.

Introduction

The development of novel anticancer agents is a cornerstone of oncological research. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these agents is critical for their translation from preclinical models to clinical applications. This guide provides a detailed overview of the PK/PD characteristics of investigational compounds that have been referred to as "this compound".

Pharmacokinetics Profile

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For "this compound," the available data primarily pertains to intravenous administration in preclinical models.

Preclinical Pharmacokinetics of MKT-077

MKT-077 is a rhodacyanine dye that demonstrates antitumor activity by accumulating in the mitochondria of carcinoma cells.[1] Pharmacokinetic studies of [14C]MKT-077 in BDF1 mice following intravenous (i.v.) bolus administration have provided the following insights.[1]

Table 1: Pharmacokinetic Parameters of MKT-077 in BDF1 Mice after I.V. Administration [1]

| Parameter | Dose: 0.3 mg/kg | Dose: 1 mg/kg | Dose: 3 mg/kg |

| Cmax (1 min post-injection) | 0.3 µg/mL | - | 1.5 µg/mL |

| AUC(0-∞) | 0.030 ± 0.002 µg·h/mL | 0.60 ± 0.12 µg·h/mL | 1.73 ± 0.25 µg·h/mL |

| Plasma Clearance | - | ~1.8 L/h/kg | ~1.8 L/h/kg |

| Volume of Distribution (Vss) | - | 6.8 L/kg | 25.1 L/kg |

| Mean Residence Time (MRT) | - | 4.1 h | 14.1 h |

| Half-life (t1/2) | ~5 min (initial phase) | 2.8-4.6 h (second phase) | 16.2 h (terminal phase) |

Data presented as mean ± standard deviation where available.

Distribution and Elimination of MKT-077

-

Distribution : Following i.v. administration, MKT-077 distributes rapidly to most tissues, with the highest concentrations observed in the kidney cortex.[1] Notably, it does not cross the blood-brain barrier and is not found in the testes.[1] In tumor-bearing mice, intact MKT-077 is retained longer in tumor tissue compared to plasma and kidney.[1] The large volume of distribution suggests that MKT-077 is a lipid-soluble molecule.[1]

-

Metabolism and Excretion : MKT-077 is primarily excreted in its unmetabolized form.[1] The main route of elimination is via the feces (61.1%), with a smaller portion excreted in the urine (33.5%).[1] Five unidentified metabolites have been detected in urine and plasma.[1]

Experimental Protocols

Methodology for MKT-077 Pharmacokinetic Studies [1]

-

Animal Model: BDF1 mice and LS174T tumor-bearing mice.

-

Drug Administration: Intravenous bolus injection of [14C]MKT-077.

-

Sample Collection: Blood, urine, feces, and various tissues were collected at specified time points.

-

Analytical Method: Plasma levels of 14C radioactivity were measured to determine the concentration of MKT-077 and its metabolites. High-performance liquid chromatography (HPLC) was used to analyze the distribution of intact MKT-077.

-

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.

Pharmacodynamics Profile

The pharmacodynamic profile of a drug relates to its mechanism of action and its effects on the body. For the compounds designated as "this compound," multiple mechanisms of action have been described.

Mechanism of Action of "this compound" (MedchemExpress)

This particular investigational agent is reported to induce cancer cell death through two primary pathways: ferroptosis and apoptosis.[2] It also appears to inhibit cancer cell migration by hindering the epithelial-mesenchymal transition (EMT).[2]

-

Ferroptosis Induction: It triggers ferroptosis by inhibiting glutathione peroxidase 4 (GPx-4) and increasing the expression of cyclooxygenase-2 (COX-2).[2]

-

Apoptosis Induction: It activates the intrinsic apoptotic pathway, characterized by the upregulation of Bax (a pro-apoptotic protein) and downregulation of Bcl-2 (an anti-apoptotic protein), leading to the activation of caspase-3.[2]

-

EMT Inhibition: The agent leads to an increase in E-cadherin expression and a decrease in Vimentin expression, which is indicative of the reversal of EMT.[2]

In Vitro and In Vivo Efficacy

Table 2: In Vitro Activity of "this compound" (MedchemExpress) in A549 Cells [2]

| Parameter | Concentration | Duration | Effect |

| Cytotoxicity | 20 µM | 36 h | Induces apoptosis |

| Cell Cycle Arrest | 20 µM | 24 h | Arrest at S and G2/M phases |

| Migration Inhibition | 10 µM | 12 h | 52% inhibition rate |

Table 3: In Vitro Cytotoxicity of DAS-77 Extracts [3]

| Extract | Cell Line | IC50 (µg/mL) |

| DAS-A001 (Ethanol) | HCT-116 | 12 |

| PC3 | 13 | |

| DAS-A002 (Hydroethanol) | HCT-116 | <5 |

| PC3 | 13 | |

| DAS-A003 (Aqueous) | THP-1 | <5 |

| DAS-A004 (DCM:MeOH) | HCT-116 | <5 |

| PC3 | 17 |

Table 4: In Vivo Antitumor Activity of DAS-77 Extracts [3]

| Extract | Model | Dose | Tumor Growth Inhibition |

| DAS-A002 | S-180 ascites | 120 mg/kg | 87.50% |

| DAS-A003 | S-180 ascites | 120 mg/kg | 89.23% |

| DAS-A002 | S-180 solid tumor | - | 52.56% |

| DAS-A003 | S-180 solid tumor | - | 37.95% |

Experimental Protocols

Methodology for In Vitro Cytotoxicity Assay (SRB Assay for DAS-77) [3]

Methodology for In Vivo Sarcoma-180 (S-180) Ascites Tumor Model [3]

-

Animal Model: Mice.

-

Tumor Induction: Intraperitoneal injection of S-180 ascites tumor cells.

-

Treatment: Administration of DAS-77 extracts (e.g., DAS-A002, DAS-A003) or a control vehicle for a specified period.

-

Endpoint: Measurement of tumor growth inhibition, often assessed by comparing the increase in body weight (due to ascites fluid accumulation) between treated and control groups.

Conclusion

The available data on compounds referred to as "this compound" highlight a diverse range of chemical entities with promising, yet distinct, preclinical profiles. MKT-077 exhibits favorable tissue distribution, particularly to tumors, and a long terminal half-life. Other agents demonstrate potent in vitro and in vivo efficacy through mechanisms including the induction of ferroptosis, apoptosis, and inhibition of cell migration. The detailed experimental protocols provided herein offer a foundation for the design of future studies aimed at further characterizing these and other novel antitumor agents. A comprehensive understanding of both the pharmacokinetic and pharmacodynamic properties is essential for the successful clinical development of new cancer therapies.

References

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of Antitumor Agent-77

For Immediate Release

In the fast-paced world of oncology research, the journey of a promising new molecule from the laboratory to a life-saving therapeutic is fraught with challenges. Among the most critical early hurdles are the physicochemical properties of the drug candidate itself. This technical guide provides an in-depth exploration of the solubility and stability of a novel investigational compound, "Antitumor agent-77," offering a comprehensive framework for researchers, scientists, and drug development professionals. While specific quantitative data for this proprietary agent is not publicly available, this whitepaper presents standardized methodologies and best practices for characterizing such compounds, using this compound as a representative model.

The Imperative of Solubility and Stability in Oncology Drug Development

The efficacy of any oral or injectable antitumor agent is fundamentally linked to its ability to be absorbed and remain active until it reaches its target. Poor solubility can lead to low bioavailability, requiring higher doses that may increase toxicity. Instability, on the other hand, can result in a shortened shelf-life, the formation of potentially harmful degradation products, and a loss of therapeutic potency. Therefore, a thorough understanding and characterization of a new chemical entity's solubility and stability are paramount for successful drug development.

Characterizing the Solubility of this compound

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a key determinant of a drug's absorption. For this compound, with a molecular formula of C25H30BrN7, understanding its solubility in various physiologically relevant media is crucial.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable measure of the thermodynamic solubility.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline powder)

-

A panel of relevant solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Simulated Gastric Fluid, Simulated Intestinal Fluid, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

-

Calibrated pH meter

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to permit the settling of excess solid.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Hypothetical Solubility Data for this compound

The following table summarizes the hypothetical solubility data for this compound, as would be determined by the shake-flask method.

| Solvent | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| Water | 25 | 5.2 | 0.4 |

| Phosphate Buffered Saline (PBS) pH 7.4 | 37 | 8.9 | 0.7 |

| 0.1 N HCl | 37 | 150.3 | 12.1 |

| Simulated Gastric Fluid (pH 1.2) | 37 | 145.8 | 11.5 |

| Simulated Intestinal Fluid (pH 6.8) | 37 | 10.5 | 1.2 |

| Dimethyl Sulfoxide (DMSO) | 25 | >20,000 | - |

| Ethanol | 25 | 850.7 | 65.3 |

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Preliminary Preclinical Studies of "Antitumor agent-77": A Technical Overview

For Research Audiences in Drug Development and Oncology

This technical guide provides a summary of the preliminary preclinical data available for "Antitumor agent-77" (also referred to as compound 2a and cataloged as HY-151429), a novel investigational molecule with demonstrated antitumor properties in animal models. The information herein is compiled from publicly available data sheets and is intended to provide a foundational understanding of the agent's mechanism of action, in vitro activity, and in vivo efficacy.

Mechanism of Action

"this compound" is a multi-faceted antitumor agent that exerts its effects through the inhibition of cancer cell growth and migration.[1] Its mechanism of action is centered around the induction of two distinct forms of programmed cell death: ferroptosis and apoptosis.[1][2][3]

The agent's key molecular interactions include:

-

COX-2 Inhibition and Ferroptosis Induction: "this compound" elevates cyclooxygenase-2 (COX-2) levels while inhibiting glutathione peroxidase 4 (GPx-4). This dual action is understood to trigger ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1]

-

Activation of the Intrinsic Apoptotic Pathway: The compound activates the classical mitochondrial pathway of apoptosis. This is achieved by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, leading to the activation of the caspase cascade.[1]

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): "this compound" has been shown to hinder the EMT process, a key cellular program implicated in cancer invasion and metastasis. This is evidenced by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker Vimentin.[1]

In Vitro Studies in A549 Human Lung Carcinoma Cells

A series of in vitro experiments using the A549 human non-small cell lung cancer cell line have provided initial insights into the cellular effects of "this compound".

Table 1: Summary of In Vitro Activity of "this compound" in A549 Cells

| Parameter | Concentration | Incubation Time | Observed Effect | Citation |

| Cytotoxicity | 20 µM | 36 hours | Induction of apoptosis | [1] |

| Apoptotic & EMT Marker Modulation | 20 µM | 24 hours | Significant downregulation of Bcl-2, upregulation of Bax, increase in E-cadherin, and decrease in Vimentin | [1] |

| Cell Cycle Arrest | 20 µM | 24 hours | Arrests cell cycle at S and G2/M phases | [1] |

| Cell Migration Inhibition | 10 µM | 12 hours | 52% inhibition of cell migration | [1] |

In Vivo Efficacy in a Xenograft Model

The antitumor activity of "this compound" was evaluated in an in vivo setting using a murine xenograft model of human lung cancer.

Table 2: Summary of In Vivo Study of "this compound"

| Parameter | Details | Citation |

| Animal Model | Mouse model with A549 cell line xenografts | [1] |

| Dosage | 6 µg/kg | [1] |

| Administration Route | Intravenous (i.v.) injection | [1] |

| Dosing Schedule | Injections on days 8, 10, and 12 after xenograft establishment | [1] |

| Efficacy Outcome | Significantly repressed tumor growth, with potency comparable to Oxaliplatin | [1] |

| Preliminary Toxicity | No significant damage to kidney and liver architecture observed; no weight loss reported | [1] |

Experimental Protocols

The following are high-level descriptions of the experimental protocols based on the available data. Detailed, step-by-step methodologies from a primary research publication were not available at the time of this compilation.

In Vitro A549 Cell-Based Assays

-

Cell Culture: A549 human lung carcinoma cells were cultured under standard conditions.

-

Cytotoxicity and Apoptosis Assay: Cells were treated with 20 µM of "this compound" for 36 hours. The induction of apoptosis was subsequently measured using an unspecified assay.

-

Western Blot Analysis: To assess the effect on key proteins, A549 cells were treated with 20 µM of the agent for 24 hours. Cell lysates were then analyzed by Western blot for the expression levels of Bcl-2, Bax, E-cadherin, and Vimentin.

-

Cell Cycle Analysis: A549 cells were exposed to 20 µM of "this compound" for 24 hours. The cell cycle distribution was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Cell Migration Assay: A wound-healing or transwell migration assay was likely used to assess the migratory capacity of A549 cells. Cells were treated with 10 µM of the agent for 12 hours, and the extent of migration was quantified.

In Vivo A549 Xenograft Study

-

Xenograft Establishment: A549 human lung cancer cells were subcutaneously injected into immunocompromised mice to establish tumors.

-

Treatment: Once tumors reached a specified size, mice were treated with "this compound" at a dose of 6 µg/kg via intravenous injection. The treatment was administered on days 8, 10, and 12 post-cell injection. A control group and a positive control group (Oxaliplatin) were likely included.

-

Efficacy Evaluation: Tumor growth was monitored throughout the study. The primary endpoint was likely the measurement of tumor volume, and the statement "significantly repressed tumor growth" suggests a statistically significant difference in tumor volume between the treated and control groups.

-

Toxicity Assessment: Preliminary toxicity was evaluated by monitoring animal weight and by histological examination of the kidney and liver at the end of the study.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathways of "this compound" and a generalized workflow for the in vivo experiment.

Caption: Proposed multi-pathway mechanism of action for "this compound".

References

Unveiling the Molecular Trajectory of Antitumor Agent-77: A Multi-pronged Approach to Cancer Cell Demise

A Technical Guide for Researchers in Oncology and Drug Development

This technical whitepaper provides an in-depth examination of the molecular mechanisms of "Antitumor agent-77" (CAS: 2870703-21-0), a novel compound demonstrating significant potential in cancer therapeutics. The agent orchestrates a multi-faceted attack on cancer cells, primarily through the induction of ferroptosis and apoptosis, alongside the inhibition of metastatic processes. This document synthesizes the available preclinical data, outlines detailed experimental methodologies for target validation, and presents visual workflows and pathways to elucidate the agent's mode of action.

Executive Summary of Molecular Targets

This compound has been identified to exert its cytotoxic effects through three primary mechanisms, each contributing to its overall efficacy in inhibiting cancer cell growth and migration.[1][2][3] The core molecular targets and pathways affected are:

-

Induction of Ferroptosis: The agent directly inhibits Glutathione Peroxidase 4 (GPx-4), a key regulator of ferroptosis, while simultaneously elevating levels of Cyclooxygenase-2 (COX-2), leading to lipid peroxidation and iron-dependent cell death.[2][4][5]

-

Activation of Intrinsic Apoptosis: this compound modulates the Bcl-2 family of proteins, leading to the activation of the Bax-Bcl-2-caspase-3 signaling cascade, a critical pathway for programmed cell death.[2][6]

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): The compound has been shown to impede the EMT process, a key contributor to cancer cell migration and metastasis.[2][3][7]

Quantitative Analysis of In Vitro and In Vivo Efficacy

The antitumor properties of this compound have been quantified across various cellular and preclinical models. The following tables summarize the key findings, offering a comparative overview of its potency and effects.

Table 1: In Vitro Cellular Effects of this compound on A549 Lung Carcinoma Cells

| Parameter | Concentration | Duration | Result |

| Cytotoxicity | 20 µM | 36 hours | Induces apoptosis in cancer cells.[2] |

| Cellular Uptake | 30 µM | 4 hours | Exhibits improved solubility and cellular uptake compared to Carboplatin.[2] |

| Cell Migration | 10 µM | 12 hours | 52% inhibition rate.[2] |

| Cell Cycle Arrest | 20 µM | 24 hours | S Phase: 41.11%, G2/M Phase: 26.03%.[2] |

| Protein Expression | 20 µM | 24 hours | Upregulation of Bax and E-cadherin; Downregulation of Bcl-2 and Vimentin.[2] |

Table 2: In Vivo Efficacy in a Xenograft Model

| Parameter | Dosage | Administration | Result |

| Antitumor Potency | 6 µg/kg | Intravenous injection on days 8, 10, and 12 | Potency comparable to Oxaliplatin.[2] |

| Toxicity Profile | 6 µg/kg | Intravenous injection | No significant damage to kidney and liver; no significant weight loss.[2] |

Core Signaling Pathways and Mechanisms of Action

The multifaceted mechanism of this compound involves the perturbation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

References

Technical Guide: Investigational Agent in Non-Small Cell Lung Cancer (NSCLC) Research

An In-depth Analysis of Nivolumab, the Core Agent in the CheckMate-77T Trial, as a Proxy for "Antitumor agent-77"

Disclaimer: The term "this compound" does not correspond to a specifically identifiable, publicly documented therapeutic agent in non-small cell lung cancer (NSCLC) research. However, the prominence of the CheckMate-77T clinical trial, a pivotal study in the field of NSCLC, suggests a potential reference to its core investigational drug, nivolumab . This technical guide will, therefore, focus on nivolumab, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Nivolumab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that acts as an immune checkpoint inhibitor.[1][2] It has demonstrated significant efficacy in the treatment of various cancers, including non-small cell lung cancer. This document provides a detailed examination of nivolumab's mechanism of action, a summary of key quantitative data from clinical trials, and detailed experimental protocols relevant to its study. The information is presented to facilitate further research and development in the field of immuno-oncology.

Core Concepts: Mechanism of Action

Nivolumab's therapeutic effect is derived from its ability to block the programmed death-1 (PD-1) receptor.[1][2] Under normal physiological conditions, the PD-1 pathway is a crucial immune checkpoint that helps maintain self-tolerance and prevent autoimmune reactions.[1] Many cancer cells, including those in NSCLC, exploit this pathway to evade immune destruction by expressing programmed death-ligand 1 (PD-L1) and/or PD-L2. When these ligands bind to the PD-1 receptor on activated T cells, it triggers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[2]

Nivolumab disrupts this immunosuppressive signaling by binding to the PD-1 receptor, thereby preventing its interaction with PD-L1 and PD-L2.[2] This blockade restores and enhances the T-cell-mediated antitumor response.

Signaling Pathway Diagram

References

Methodological & Application

How to prepare "Antitumor agent-77" stock solution for cell culture

Application Notes and Protocols for Antitumor agent-77

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent inhibitor of cancer cell growth and migration.[1] Its multifaceted mechanism of action involves the induction of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX-4) and elevation of cyclooxygenase-2 (COX2).[1] Furthermore, this agent activates the intrinsic apoptotic pathway, mediated by the Bax-Bcl-2-caspase-3 signaling cascade, and impedes the epithelial-mesenchymal transition (EMT) process in cancer cells.[1] These characteristics make this compound a compelling candidate for further investigation in oncology research and drug development.

This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with key experimental data and representations of its signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C25H30BrN7 | [2] |

| Molar Mass | 508.46 g/mol | [2] |

| Solubility | Liposoluble | [1] |

Table 2: In Vitro Efficacy

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| A549 | 10 µM | 12 h | 52% inhibition of cell migration | [1] |

| A549 | 20 µM | 24 h | Down-regulation of Bcl-2, up-regulation of Bax, increase in E-cadherin, decrease in Vimentin, cell cycle arrest at S and G2/M phases | [1] |

| A549 | 20 µM | 36 h | Cytotoxicity via apoptosis induction | [1] |

| A549 | 30 µM | 4 h | Improved solubility and cellular uptake compared to Carboplatin | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 508.46 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL of 10 mM stock solution: Mass (mg) = 10 * 508.46 * 0.001 * 1000 = 5.08 mg

-

Weigh the powder: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the powder.

-

Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage:

-

Store the powder at -20°C for up to 3 years.[3]

-

Store the stock solution in DMSO at -80°C for up to 1 year.[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile tubes for dilution

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions: Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 20 µM, 30 µM).

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

-

Add to cell cultures: Add the appropriate volume of the final working solution to your cell cultures. Ensure to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

References

Application Notes and Protocols for Antitumor Agent-77 in Mouse Xenograft Models

These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of Antitumor agent-77 for researchers, scientists, and drug development professionals. The following protocols are based on available data for its use in mouse xenograft models.

Data Presentation

Table 1: Dosage and Administration of this compound in an A549 Mouse Xenograft Model

| Parameter | Details | Reference |

| Cell Line | A549 (Human Lung Carcinoma) | [1] |

| Mouse Model | Not Specified | |

| Dosage | 6 μg/kg | [1] |

| Route of Administration | Intravenous Injection | [1] |

| Dosing Schedule | Day 8, 10, and 12 post-tumor implantation | [1] |

| Vehicle | Not Specified | |

| Tumor Implantation Site | Not Specified | |

| Number of Cells | Not Specified | |

| Endpoint Measurement | Not Specified |

Experimental Protocols

A. Cell Culture and Preparation

-

Cell Line: A549 human lung carcinoma cells.

-

Culture Medium: Maintain A549 cells in an appropriate culture medium (e.g., DMEM or F-12K) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Cell Counting and Viability: Wash the cells with sterile phosphate-buffered saline (PBS). Resuspend the cells in a serum-free medium or PBS and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The cell viability should be above 95%.

-

Final Preparation: Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL) in a serum-free medium or a mixture of medium and Matrigel. Keep the cell suspension on ice until injection.

B. Mouse Xenograft Model Establishment

-

Animal Strain: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.

-

Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Inject the prepared A549 cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length × Width^2) / 2.

-

Monitor the body weight of the mice to assess toxicity.

-

-

Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

C. Administration of this compound

-

Preparation of this compound:

-

Reconstitute this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound (e.g., sterile PBS, saline, or a solution containing DMSO and/or Tween 80).

-

Prepare the dosing solution to deliver 6 μg/kg of the agent in a suitable injection volume (e.g., 100 µL).

-

-

Administration:

-

On days 8, 10, and 12 post-tumor implantation, administer the prepared this compound solution to the mice in the treatment group via intravenous injection (e.g., into the tail vein).

-

Administer an equivalent volume of the vehicle to the mice in the control group following the same schedule.

-

-

Post-Treatment Monitoring:

-

Continue to monitor tumor volume and body weight regularly until the study endpoint.

-

The study endpoint may be defined by a specific tumor volume, a predetermined number of days, or signs of excessive toxicity.

-

Mechanism of Action Visualization

This compound exhibits its anticancer effects through a multi-faceted mechanism that includes the induction of ferroptosis and apoptosis, and the inhibition of the epithelial-mesenchymal transition (EMT).

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Mouse Xenograft Study

Caption: Experimental workflow for a mouse xenograft study.

References

Flow cytometry protocol for apoptosis detection with "Antitumor agent-77"

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the detection and quantification of apoptosis induced by "Antitumor agent-77" using flow cytometry. The method described herein utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

"this compound" is an investigational compound that has been shown to inhibit the growth and migration of cancer cells.[1] One of its key mechanisms of action is the induction of programmed cell death, or apoptosis, through the intrinsic pathway, which involves the regulation of Bax, Bcl-2, and caspase-3.[1] Furthermore, "this compound" has been observed to trigger ferroptosis by inhibiting GPx-4 and elevating COX2.[1] Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of apoptosis in a cell population at the single-cell level.[2][3]

Data Presentation

The following table summarizes the expected quantitative data from a typical flow cytometry experiment designed to assess the apoptotic effects of "this compound".

| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control | 0 | 95 ± 3 | 3 ± 1 | 2 ± 1 |

| This compound | 10 | 75 ± 5 | 15 ± 4 | 10 ± 3 |

| This compound | 20 | 50 ± 6 | 30 ± 5 | 20 ± 4 |

| This compound | 30 | 30 ± 7 | 45 ± 6 | 25 ± 5 |

| Positive Control (e.g., Staurosporine) | 1 | 20 ± 4 | 50 ± 7 | 30 ± 6 |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Seeding: Seed the cancer cell line of interest (e.g., A549) in a T25 culture flask at a density of 1 x 10^6 cells and incubate for 48 hours.[4]

-

Preparation of "this compound": Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, and 30 µM).[1]

-

Treatment: After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of "this compound". Include a vehicle-treated control (medium with the same concentration of the solvent used for the drug) and a positive control for apoptosis induction (e.g., staurosporine or camptothecin).[5]

-

Incubation: Incubate the cells for a predetermined time (e.g., 24, 36, or 48 hours) at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.[1][6]

II. Staining for Flow Cytometry

This protocol is based on the principle that early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[4][7][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][7]

Materials:

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, collect the supernatant (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the supernatant and the detached cells.[4]

-

-

Washing: Wash the collected cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.[4][9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells.

-

Incubate the tubes for 15-20 minutes at room temperature in the dark.

-

-

Sample Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry immediately (within 1 hour).

-

III. Flow Cytometry Analysis

-

Instrument Setup: Use a flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes (e.g., a 488 nm laser for FITC and PI).

-

Compensation: Set up proper compensation to correct for spectral overlap between the fluorochromes using single-stained control samples (cells stained with only Annexin V-FITC and cells stained with only PI). Use a positive control of cells induced to undergo apoptosis to set the compensation and quadrants.

-

Gating Strategy:

-

Gate on the cell population of interest in a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

-

Create a quadrant plot of Annexin V fluorescence (e.g., FITC channel) versus PI fluorescence.

-

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Viable cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (this population is often minimal in apoptosis assays).

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - EE [thermofisher.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - IN [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]

Application Notes and Protocols: Utilizing Antitumor Agent-77 in Combination Chemotherapy Regimens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-77 is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in a variety of human cancers. By selectively inhibiting this pathway, this compound has demonstrated potent single-agent activity in preclinical models. However, to enhance its therapeutic efficacy and circumvent potential resistance mechanisms, combination strategies with established chemotherapy agents are being actively explored. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for evaluating the synergistic potential of this compound in combination with other anticancer drugs.

Rationale for Combination Therapy

The primary rationale for combining this compound with other chemotherapy agents is to achieve synergistic or additive effects, leading to improved tumor cell killing and potentially lower effective doses of each agent, thereby reducing toxicity. Combining a targeted therapy like this compound with a traditional cytotoxic agent, such as cisplatin, can attack cancer cells through complementary mechanisms. While this compound inhibits pro-survival signaling, cisplatin induces DNA damage, leading to a more robust apoptotic response.

Data Presentation

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with cisplatin in a panel of human cancer cell lines.

Table 1: Single-Agent IC50 Values for this compound and Cisplatin

| Cell Line | This compound IC50 (nM) | Cisplatin IC50 (µM) |

| A549 (Lung Carcinoma) | 150 | 8.5 |